![molecular formula C11H9N3O2S B12623504 2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole CAS No. 918435-37-7](/img/structure/B12623504.png)
2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole is an organic compound with a unique structure that includes an isocyanate group, a thiadiazole ring, and a methylphenoxy moiety.
Vorbereitungsmethoden
The synthesis of 2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole typically involves the reaction of 5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole with phosgene or a similar isocyanate-generating reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired isocyanate group . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic compounds.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are valuable in the production of foams and coatings.
Common reagents used in these reactions include amines, alcohols, and polyols, with reaction conditions typically involving mild temperatures and the presence of catalysts to enhance reaction rates. Major products formed from these reactions include ureas, carbamates, and polyurethanes.
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to modify proteins and other biomolecules.
Industry: Used in the production of polyurethanes, which are essential in manufacturing foams, adhesives, and coatings
Wirkmechanismus
The mechanism of action of 2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable urea or carbamate linkages. These interactions can alter the function of the target molecules, making the compound useful in various applications, including drug development and material science .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole include:
4-Methoxyphenyl isocyanate: Similar in structure but lacks the thiadiazole ring, making it less versatile in certain applications.
Methyl isocyanate: A simpler isocyanate compound used in the production of pesticides and polymers, but with higher toxicity.
2-Methoxy-5-methylphenyl isocyanate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the isocyanate group with the thiadiazole ring and methylphenoxy moiety, providing a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
918435-37-7 |
|---|---|
Molekularformel |
C11H9N3O2S |
Molekulargewicht |
247.28 g/mol |
IUPAC-Name |
2-isocyanato-5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C11H9N3O2S/c1-8-2-4-9(5-3-8)16-6-10-13-14-11(17-10)12-7-15/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MXVOYIRGGROSSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(S2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


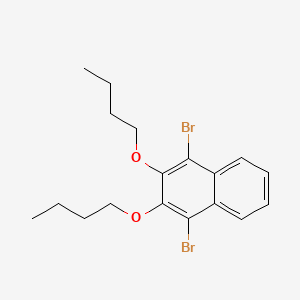
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
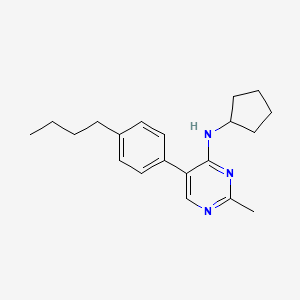
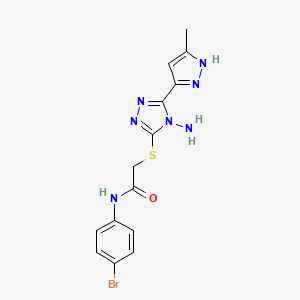
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)
![Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane](/img/structure/B12623446.png)
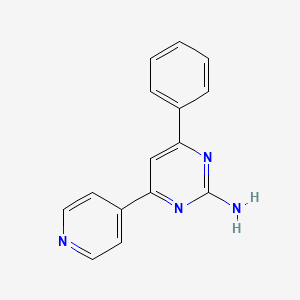
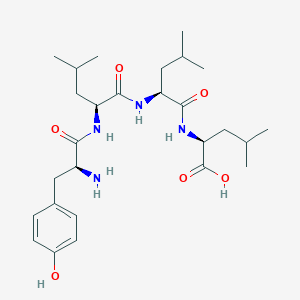

![6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one](/img/structure/B12623461.png)
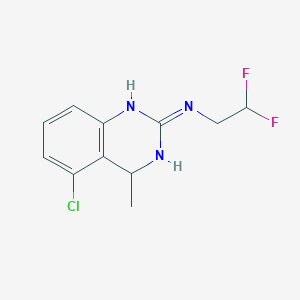
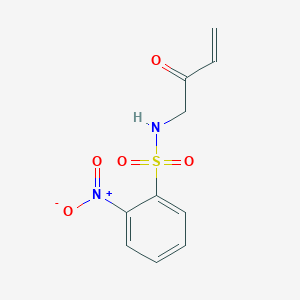
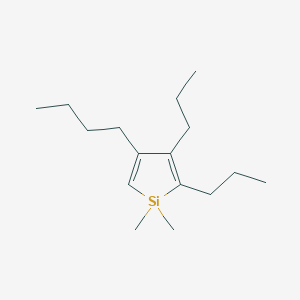
![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12623488.png)
